Androgen Receptor Binding Affinity: A 70-Fold Difference from Levonorgestrel
Norgestimate exhibits exceptionally poor affinity for the androgen receptor, which is a key differentiator from other 19-nortestosterone progestins. In a direct comparative study, norgestimate's relative binding affinity (RBA) for the rat prostatic androgen receptor was measured at 0.003 relative to dihydrotestosterone (DHT = 1.0). This is a 73-fold weaker affinity compared to levonorgestrel (RBA = 0.220) and a 51-fold weaker affinity compared to gestodene (RBA = 0.154) [1].
| Evidence Dimension | In vitro Relative Binding Affinity (RBA) for Androgen Receptor (relative to DHT) |
|---|---|
| Target Compound Data | RBA = 0.003 (Norgestimate) |
| Comparator Or Baseline | RBA = 0.220 (Levonorgestrel); RBA = 0.154 (Gestodene) |
| Quantified Difference | Norgestimate has a 73-fold lower affinity for the androgen receptor than levonorgestrel, and a 51-fold lower affinity than gestodene. |
| Conditions | Rat prostatic androgen receptor binding assay; values are relative to dihydrotestosterone (DHT = 1.0). |
Why This Matters
This extreme difference in receptor binding directly predicts a significantly lower clinical androgenic burden, making norgestimate the preferred choice for minimizing androgenic side effects like acne or adverse lipid changes.
- [1] Phillips A. The selectivity of a new progestin. Acta Obstet Gynecol Scand Suppl. 1990;152:21-4. doi: 10.3109/00016349009156502. PMID: 2189281. View Source
